Octamethyltetrasiloxane-1,7-diol
Overview
Description
Octamethyltetrasiloxane-1,7-diol, also known as 1,1,3,3,5,5,7,7-Octamethyltetrasiloxan-1,7-diol, is a chemical compound with the molecular formula C8H26O5Si41. It has an average mass of 314.631 Da and a monoisotopic mass of 314.085724 Da1.
Molecular Structure Analysis
Octamethyltetrasiloxane-1,7-diol contains a total of 42 bonds, including 16 non-H bonds, 6 rotatable bonds, and 2 hydroxyl groups2.
Physical And Chemical Properties Analysis
Octamethyltetrasiloxane-1,7-diol has a density of 1.0±0.1 g/cm3, a boiling point of 267.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.2 mmHg at 25°C1. It has an enthalpy of vaporization of 58.7±6.0 kJ/mol and a flash point of 115.4±22.6 °C1. The compound has a molar refractivity of 82.3±0.3 cm3, a polar surface area of 68 Å2, and a molar volume of 317.6±3.0 cm31.
Scientific Research Applications
Acid-Catalyzed Condensation
Octamethyltetrasiloxane-1,7-diol is involved in acid-catalyzed condensation reactions. A study by Cypryk and Sigwalt (1994) investigated its condensation catalyzed by triflic acid in CH2Cl2 solution, revealing complex kinetic dependencies and the role of silanol group assistance in the condensation mechanism (Cypryk & Sigwalt, 1994).
Catalytic Equilibration
Chiang (1963) explored the catalytic equilibration of Octamethyltetrasiloxane with hexamethyldisiloxane using sulfuric acid, observing significant differences in product properties based on the concentration of the acid used (Chiang, 1963).
Stereolithography 3D Printing
Huang et al. (2019) synthesized diepoxycyclohexylethyl octamethyltetrasiloxane for use in a photosensitive resin, demonstrating its effectiveness in 3D printing with high accuracy and low shrinkage (Huang et al., 2019).
Synthesis of Aliphatic Diamines and Diimides
Boutevin, Guida-Pietrasanta, and Robin (1989) synthesized telechelic oligo(dimethylsiloxane)s with end groups derived from octamethyltetrasiloxane, contributing to the development of aliphatic diamines and diimides (Boutevin, Guida-Pietrasanta, & Robin, 1989).
Sequence-Defined Oligo(Dimethylsiloxane-co-Diphenylsiloxane)s
Kawatsu et al. (2020) reported the use of octamethyltetrasiloxane as a precursor in the synthesis of sequence-defined oligo(dimethylsiloxane-co-diphenylsiloxane)s, useful in material science applications (Kawatsu et al., 2020).
Equations of State for Siloxanes
Colonna, Nannan, and Guardone (2008) developed technical equations of state for siloxanes including octamethyltetrasiloxane, enhancing our understanding of their thermodynamic properties (Colonna, Nannan, & Guardone, 2008).
Conformational Mobility in Solid State
Emeis, Cantow, and Möller (1984) studied octamethyltetrasiloxane's conformational mobility in the solid state, providing insights into its molecular behavior and potential applications in materials science (Emeis, Cantow, & Möller, 1984).
Safety And Hazards
Octamethyltetrasiloxane-1,7-diol is a combustible liquid3. It is advised to keep it away from heat, sparks, open flames, and hot surfaces3. In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish it3. It should be stored in a well-ventilated place and kept cool3.
Future Directions
Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific advice or information.
properties
IUPAC Name |
hydroxy-[[[hydroxy(dimethyl)silyl]oxy-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H26O5Si4/c1-14(2,9)11-16(5,6)13-17(7,8)12-15(3,4)10/h9-10H,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERNMKKMBJGSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(O)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H26O5Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6062834 | |
Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Octamethyltetrasiloxane-1,7-diol | |
CAS RN |
3081-07-0 | |
Record name | 1,1,3,3,5,5,7,7-Octamethyl-1,7-tetrasiloxanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3081-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003081070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,7-Tetrasiloxanediol, 1,1,3,3,5,5,7,7-octamethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6062834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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